molecular formula C17H18N2O3 B4554811 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide

2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide

Cat. No.: B4554811
M. Wt: 298.34 g/mol
InChI Key: DDDRRUREQDHKPG-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-furamide is 298.13174244 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Aromatic Polyamides and Polyimides

Aromatic polyamides and polyimides synthesized from diamines derived from processes involving nucleophilic substitution and reduction have shown remarkable solubility in polar solvents, excellent thermal stability, and the ability to form transparent, flexible films. These properties make them suitable for high-performance applications, including electronics and materials science (Yang & Lin, 1995).

Application in Histone Deacetylase Inhibition

Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as potent histone deacetylase inhibitors, exhibiting significant antitumor activity. This highlights the potential of related compounds in therapeutic applications, especially in cancer treatment (Zhou et al., 2008).

Development of New Materials

Research into the development of new materials has led to the synthesis of polyamides and polyimides with unique properties, such as enhanced solubility and thermal stability. These studies pave the way for the creation of novel materials with potential applications in various fields, including the development of new polymers for industrial and technological applications (Yang & Lin, 1994).

Future Directions

The future directions for research on “2-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-furamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of pyrrolidine derivatives, this compound could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-15(8-11-22-12)16(20)18-14-6-4-13(5-7-14)17(21)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRRUREQDHKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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